molecular formula C15H20BrN3O4 B1313342 Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate CAS No. 474329-57-2

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1313342
CAS No.: 474329-57-2
M. Wt: 386.24 g/mol
InChI Key: SSRDVUJPBHVBFR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate-protected piperazine ring and a substituted aromatic ring with bromo (Br) and nitro (NO₂) groups at positions 4 and 2, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . The bromo substituent enables cross-coupling reactions (e.g., Suzuki), while the nitro group can be reduced to an amine for further functionalization. Its structural complexity and reactivity make it a versatile building block in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit antitumor properties. Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

2. Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological studies. Piperazine derivatives are known to affect serotonin and dopamine receptors, which are crucial in treating disorders such as depression and anxiety .

3. Kinetic Stabilization of Proteins
Recent studies have explored the use of piperazine derivatives in stabilizing protein structures, such as transthyretin (TTR) tetramers. These compounds can prevent aggregation, which is significant in diseases like amyloidosis. The stabilization mechanism may provide insights into developing therapeutic agents for related conditions .

Material Science Applications

1. Polymer Chemistry
this compound can serve as a building block in synthesizing novel polymers with specific properties. Its ability to form stable bonds with other monomers makes it valuable in creating materials with enhanced mechanical and thermal stability .

2. Cosmetic Formulations
The compound's chemical properties make it suitable for use in cosmetic formulations where stability and efficacy are paramount. Research indicates that similar compounds can enhance the texture and performance of topical products, ensuring better skin absorption and efficacy .

Case Studies

StudyFocusFindings
Study on Antitumor ActivityInvestigated the cytotoxic effects of piperazine derivativesDemonstrated significant inhibition of cancer cell growth, suggesting potential applications in oncology .
Neuropharmacological EffectsExamined interactions with serotonin receptorsFound that piperazine derivatives could modulate neurotransmitter activity, indicating potential for treating mood disorders .
Protein StabilizationEvaluated the role of piperazine compounds in TTR stabilizationShowed that certain derivatives effectively prevent protein aggregation, offering therapeutic avenues for amyloidosis .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and nitro group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variation on the Aromatic Ring

The substituents on the aromatic ring significantly influence electronic properties, reactivity, and applications. Key analogues include:

Compound Name Substituents (Position) Key Properties/Applications Reference
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate NO₂ (4) Electron-deficient aromatic ring; used in crystallographic studies
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate Br (4), F (2) Halogen bonding potential; boiling point: 418.9°C, density: 1.4 g/cm³
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate CHO (2), CF₃ (4) Formyl group enables nucleophilic additions; trifluoromethyl enhances lipophilicity
Target Compound Br (4), NO₂ (2) Combines leaving group (Br) and reducible NO₂; intermediate for BTK inhibitors

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound creates a strongly electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitutions compared to fluorine or trifluoromethyl groups .
  • Functional Group Versatility : The nitro group can be reduced to an amine for amide coupling, while bromo supports cross-coupling reactions, offering dual functionality absent in analogues like or .

Reactivity Comparison :

  • Bromo vs. Chloro: Bromo substituents (as in the target compound) are less reactive than chloro in SNAr but offer better leaving-group ability in cross-couplings .
  • Nitro vs. Sulfonyl: Nitro groups are stronger electron-withdrawing groups than sulfonyl, accelerating SNAr reactions .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Property Target Compound (Inferred) Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Boiling Point ~420–450°C 418.9°C Not reported
Density ~1.5 g/cm³ 1.4 g/cm³ Not reported
Solubility Low in water Low (lipophilic) Low (nitro group enhances polarity slightly)

Notes:

  • The nitro group increases molecular polarity compared to fluorine but reduces solubility due to hydrophobic interactions.
  • Bromo’s higher atomic weight likely increases density compared to fluorine-containing analogues .

Functional Group Impact :

  • Bromo and nitro groups in the target compound enhance binding to hydrophobic enzyme pockets (e.g., BTK) compared to simpler aryl derivatives .

Biological Activity

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate (CAS: 474329-57-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a 4-bromo-2-nitrophenyl moiety. Its molecular formula is C15H21BrN2O2C_{15}H_{21}BrN_2O_2 with a molecular weight of 386.25 g/mol. The nitro group contributes to its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various effects:

  • Antimicrobial Activity : Nitro compounds are known for their ability to induce oxidative stress in microbial cells, leading to cell death. The nitro group can act as both a pharmacophore and a toxicophore, affecting microbial viability through redox reactions .
  • Antitumor Activity : Research indicates that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. For instance, studies have reported that similar nitro-substituted compounds exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL .

Antitumor Activity

A comparative analysis of related compounds revealed that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (μM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Gastric Carcinoma (GXF 251)9.27
Human Lung Adenocarcinoma (LXFA 629)0.003
Human Melanoma (MEXF 462)0.003

These results indicate that the compound has particularly potent activity against lung and melanoma cancer cells, suggesting it could be a candidate for further development as an anticancer agent .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various piperazine derivatives, this compound was found to significantly inhibit cell proliferation in multiple cancer types, particularly showing selectivity towards renal cancer cells with an IC50 value as low as 1.143 μM .
  • Mechanistic Insights : A mechanistic study indicated that the compound's nitro group plays a crucial role in mediating its biological effects through redox cycling, leading to increased oxidative stress within target cells . This property is particularly relevant in the context of developing new antimicrobial and anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate derivatives and halogenated nitroaromatics. For example, coupling 4-bromo-2-nitrochlorobenzene with tert-butyl piperazine-1-carboxylate under reflux in toluene at 110°C for 12–24 hours achieves moderate yields (~60–70%). Key optimizations include:

  • Using anhydrous solvents (e.g., DMF, toluene) to minimize hydrolysis of intermediates .
  • Catalytic bases like NaH or K₂CO₃ to deprotonate the piperazine nitrogen and enhance nucleophilicity .
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR; δ ~80–85 ppm for quaternary carbon in ¹³C NMR) and aromatic protons (δ ~7.5–8.5 ppm for bromonitrophenyl) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ should align with the molecular weight (e.g., ~398.3 g/mol) .

Q. How can researchers troubleshoot low yields during the bromonitrophenyl coupling step?

  • Methodological Answer : Common issues include incomplete substitution due to steric hindrance or competing side reactions. Solutions:

  • Increase reaction temperature (110–120°C) to activate the aryl halide .
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quench unreacted starting materials with aqueous workup .

Advanced Research Questions

Q. What crystallographic insights explain the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds between the nitro group and adjacent piperazine protons. The tert-butyl group adopts a staggered conformation to minimize steric clashes with the aryl ring. Packing analysis shows weak C–H···O interactions between nitro and carboxylate groups, contributing to lattice stability .

Q. How do computational (DFT) studies align with experimental data for this compound’s electronic properties?

  • Methodological Answer : DFT calculations (B3LYP/6-311G**) predict:

  • Electrostatic Potential Maps : High electron density at the nitro group (electrophilic) and low density at the bromine (nucleophilic site for further substitution) .
  • Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) correlates with UV-Vis absorption maxima (~290 nm), indicating π→π* transitions in the aromatic system .
    Discrepancies between computed and experimental bond lengths (e.g., C–Br: 1.89 Å calc. vs. 1.91 Å expt.) are attributed to crystal packing effects .

Q. What strategies resolve contradictions in reaction mechanisms for piperazine-functionalized nitroaromatics?

  • Methodological Answer : Competing pathways (e.g., SNAr vs. radical mechanisms) can be distinguished using:

  • Kinetic Isotope Effects (KIE) : A primary KIE (kH/kD > 1) supports a rate-determining deprotonation step in SNAr .
  • Trapping Experiments : Adding TEMPO (radical scavenger) suppresses yields if a radical pathway is operative .
  • DFT Transition State Analysis : Activation barriers for SNAr (~25 kcal/mol) are typically lower than radical pathways (~35 kcal/mol) .

Q. How can this compound serve as a precursor in targeted drug discovery?

  • Methodological Answer : The bromine and nitro groups are versatile handles for:

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for kinase inhibitor scaffolds .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further amidation or urea formation .
  • Boc Deprotection : Treat with TFA/DCM to expose the piperazine amine for conjugation with pharmacophores .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDVUJPBHVBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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